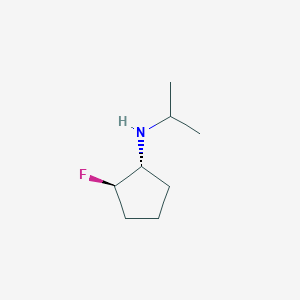
(1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine
Overview
Description
(1R,2R)-2-Fluoro-N-(propan-2-yl)cyclopentan-1-amine, also known as FPCP, is a type of cyclopentanamine derivative that has been used in scientific research for a variety of applications. This compound has been studied for its use in synthesizing other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Fluorination in Heterocycle Synthesis : A study by Parmar and Rueping (2014) discusses a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines, which uses Selectfluor to trigger electrophilic cyclisations to afford fluorinated heterocycles. This method is crucial for synthesizing fluorinated compounds like (1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine (Parmar & Rueping, 2014).
Structural Studies of Lithium Enolates : Research by Kolonko et al. (2009) on lithium enolates, including compounds related to (1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine, provides insights into their structural properties in different solvents. This research is crucial for understanding the behavior of these compounds in various chemical environments (Kolonko et al., 2009).
Catalytic Applications in Amine Synthesis : Guo et al. (2019) explored the use of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone, highlighting the potential application in synthesizing related amines under mild conditions. This research expands the possibilities for synthesizing various amines, including (1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine (Guo et al., 2019).
Advanced Applications
Photochemical Studies : Mori and Maeda (1997) investigated the photochemical properties of amino-linked bichromophoric anthracenes, providing a foundation for understanding the photochemistry of related fluorinated amines. This research could have implications for the development of photoactive materials based on fluorinated amines (Mori & Maeda, 1997).
Neuroleptic Potential : Caamaño et al. (1987) synthesized trans-(2-aminomethyl)-cyclopentyl aryl ketones, highlighting their potential neuroleptic activity. This research opens the door to exploring the neuroleptic properties of related compounds like (1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine (Caamaño et al., 1987).
Mechanistic Insights in Catalysis : Hase et al. (2015) provided insights into the mechanism of amide formation catalyzed by gold(I) complexes, which is relevant for understanding the reactivity of compounds like (1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine in similar catalytic processes (Hase et al., 2015).
properties
IUPAC Name |
(1R,2R)-2-fluoro-N-propan-2-ylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN/c1-6(2)10-8-5-3-4-7(8)9/h6-8,10H,3-5H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJXGSIKOOHKQM-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H]1CCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



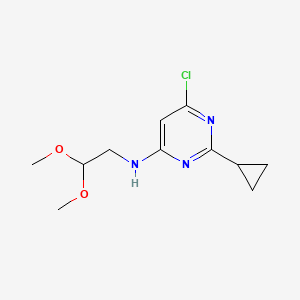
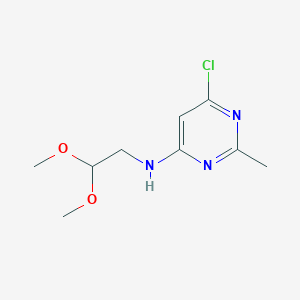
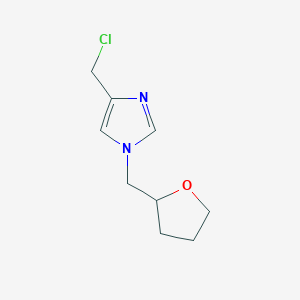
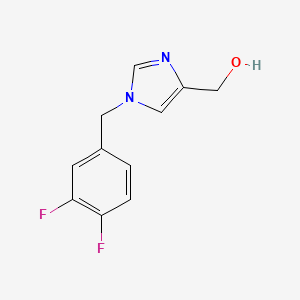
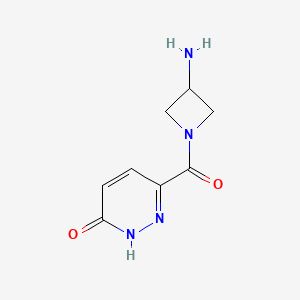
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1531720.png)
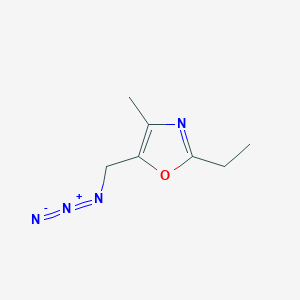
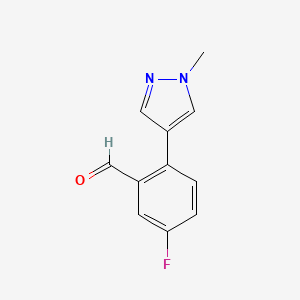

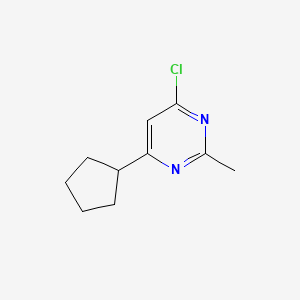
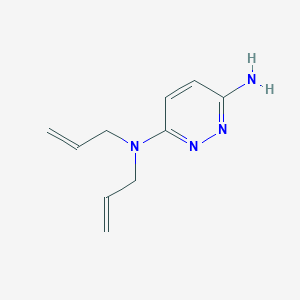
![6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazin-3-amine](/img/structure/B1531730.png)
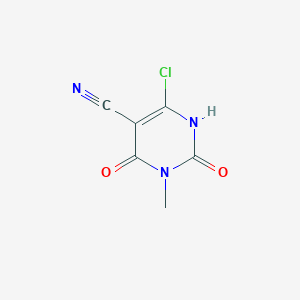
![1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1531735.png)